molecular formula C10H21NOS B13161129 Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone

Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone

Cat. No.: B13161129
M. Wt: 203.35 g/mol
InChI Key: MJCSWJMSCIQLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(imino)(3-methylbutyl)-lambda⁶-sulfanone is a sulfur-containing heterocyclic compound characterized by a sulfanone core (S=O) with cyclopentyl and 3-methylbutyl substituents, linked via an imino group. These compounds are of interest in medicinal chemistry and materials science due to their electronic and steric profiles [[1]–[10]].

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

cyclopentyl-imino-(3-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C10H21NOS/c1-9(2)7-8-13(11,12)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3

InChI Key

MJCSWJMSCIQLAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=N)(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the 3-methylbutyl side chain. These components are then combined through a series of reactions to form the final compound. Common synthetic routes may include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the 3-Methylbutyl Side Chain: This step often involves alkylation reactions using reagents such as alkyl halides.

    Introduction of the Imino Group: This can be done through reactions with amines or imine-forming reagents.

    Formation of the Lambda6-Sulfanone Core: This step may involve oxidation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the 3-methylbutyl side chain is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the sulfanone core significantly influence physical and chemical properties. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name CAS Molecular Formula Molecular Weight Purity (%) Key Substituents
Imino(3-methylbutyl)(2-methylpropyl)-λ⁶-sulfanone 2060034-11-7 C₁₀H₂₂N₂OS 218.36 Standard Branched alkyl chains
Ethyl[(3-fluorophenyl)imino]methyl-λ⁶-sulfanone 2059945-34-3 C₉H₁₂FNOS 201.26 - Fluorophenyl, ethyl
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone 1621962-58-0 C₇H₁₀N₂OS 170.24 - Pyridinyl, dimethyl
[(3-aminophenyl)imino]dimethyl-λ⁶-sulfanone 1610450-04-8 C₈H₁₂N₂OS 184.26 - Aminophenyl, dimethyl

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity at the sulfur center, which may favor nucleophilic substitution reactions .
  • Aromatic/heteroaromatic substituents (e.g., pyridinyl in ) introduce π-π stacking capabilities, relevant for materials science applications .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C)
Imino(methyl)(pyridin-2-yl)-λ⁶-sulfanone 1.25 266.3 (Predicted) 61–63
[(2-hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone N/A N/A N/A
(3-Bromophenyl)(imino)(trifluoromethyl)-λ⁶-sulfanone N/A N/A N/A

Notes:

  • The pyridinyl derivative () exhibits a moderate melting point (61–63°C), suggesting crystallinity suitable for solid-phase synthesis .
  • Bromine and trifluoromethyl groups () likely increase hydrophobicity, impacting solubility in polar solvents .

Insights :

  • Branched alkyl derivatives (e.g., ) require stringent safety measures due to flammability risks .
  • Fluorinated and brominated compounds may necessitate environmental hazard assessments despite lacking explicit warnings .

Research Findings and Trends

  • Synthetic Accessibility : Compounds with simpler substituents (e.g., dimethyl or ethyl groups) are more frequently commercialized, suggesting easier synthesis .
  • Bioactivity Potential: The aminophenyl variant () is a candidate for drug discovery due to its amine functional group, which facilitates target binding .
  • Thermal Stability : Predicted high boiling points (e.g., 266°C in ) correlate with strong intermolecular interactions in aromatic derivatives .

Biological Activity

Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H21_{21}NOS
  • Molecular Weight : 203.35 g/mol
  • CAS Number : 2059942-22-0

The presence of an imino group and a lambda6-sulfanone moiety suggests that this compound may interact with various biological targets, potentially influencing enzyme activity and modulating biochemical pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imino Group : This is usually achieved by reacting an amine with a carbonyl compound under acidic or basic conditions.
  • Lambda6-Sulfanone Moiety Introduction : The sulfanone group can be introduced through sulfonation reactions, often requiring specific reagents to ensure the correct attachment to the cyclopentyl structure.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Cyclopropyl(imino)methyl-lambda6-sulfanoneEnzyme inhibitor
Cyclopentyl(imino)methyl-lambda6-sulfanoneAntimicrobial potential
Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanoneModulator of biochemical pathways

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research involving molecular docking simulations has indicated that compounds similar to this compound can effectively bind to active sites on enzymes, suggesting potential therapeutic applications in drug design.
  • Toxicological Assessments : Preliminary studies on related sulfanones have shown low toxicity profiles in vitro, indicating that this compound may also exhibit favorable safety characteristics for further development.
  • Pharmacological Applications : Investigations into the pharmacological effects of structurally similar compounds have revealed their potential use in treating conditions such as infections and metabolic disorders, warranting further exploration of this compound for similar applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.